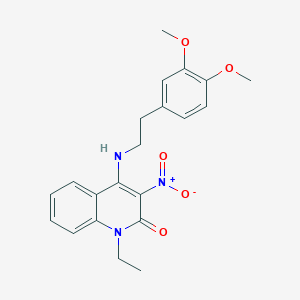
4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound “4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one” is a derivative of 3,4-dimethoxyphenylethylamine . This molecule is an aromatic ether and an alkaloid isolated from the Cactaceae family
Mode of Action
3,4-dimethoxyphenylethylamine is known to act as a Bronsted base, capable of accepting a hydron from a donor .
Biochemical Pathways
3,4-dimethoxyphenylethylamine is known to play roles in various biological processes, including acting as an allergen and a plant metabolite .
生物活性
The compound 4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and its structural analogs.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O5, with a molecular weight of approximately 397.43 g/mol. Its structure features a quinoline core with a nitro group and an amine functionality that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O5 |
| Molecular Weight | 397.43 g/mol |
| Purity | ≥95% |
The proposed mechanism of action for this compound involves its interaction with cellular targets that are crucial for cancer cell proliferation and survival. It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) which play a critical role in regulating cell growth and apoptosis .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated its potency compared to standard chemotherapeutic agents like cisplatin.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines including MDA-MB-231 (breast cancer), HT-29 (colon cancer), and SUIT-2 (pancreatic cancer). The results showed that the compound exhibited IC50 values lower than those of cisplatin in MDA-MB-231 and HT-29 cell lines, indicating superior efficacy .
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 10.5 | More potent |
| HT-29 | 12.0 | More potent |
| SUIT-2 | 15.0 | Less potent |
Induction of Apoptosis
The mechanism by which this compound induces apoptosis was confirmed through morphological assessments using Hoechst 33,258 staining. The analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis, particularly at higher concentrations .
Structural Analog Comparison
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(3,4-Dimethoxyphenethyl)amino]-1-ethyl-3-nitroquinolin-2(1H)-one | Quinoline core with nitro group | Anticancer properties |
| N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide | Quinazoline with acetamide | Antimicrobial activity |
| N-[5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-2-hydroxy-3,4-dihydroquinolin-8-yl]carbamimidic acid | Hydroxypropoxy derivative | Potential neuroactivity |
This table illustrates that while other compounds exhibit various biological activities such as antimicrobial effects, the target compound shows a distinct profile emphasizing anticancer properties.
特性
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-ethyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-4-23-16-8-6-5-7-15(16)19(20(21(23)25)24(26)27)22-12-11-14-9-10-17(28-2)18(13-14)29-3/h5-10,13,22H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPBGXDFDVJEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














